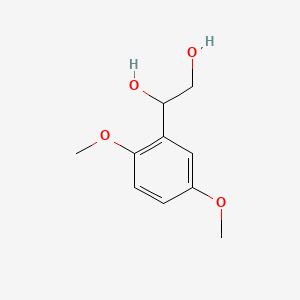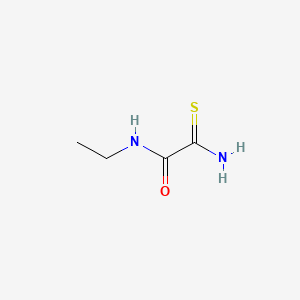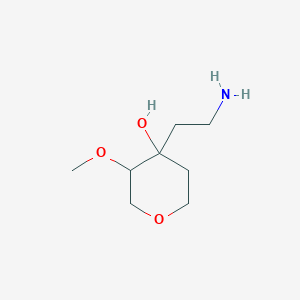
1-Chloro-3-methylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-methylhexane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of alkyl halides, specifically chloroalkanes, where a chlorine atom is bonded to an alkyl group. This compound is characterized by a seven-carbon chain with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon.
准备方法
1-Chloro-3-methylhexane can be synthesized through various methods, including:
Nucleophilic Substitution Reactions: One common method involves the reaction of 3-methylhexanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.
Hydrochlorination of Alkenes: Another method involves the addition of hydrogen chloride (HCl) to 3-methylhex-3-ene.
化学反应分析
1-Chloro-3-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). For example, reacting with a nucleophile like sodium hydroxide (NaOH) can replace the chlorine atom with a hydroxyl group, forming 3-methylhexanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes like 3-methylhex-3-ene.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions, although these reactions are not typically favored for alkyl halides.
科学研究应用
1-Chloro-3-methylhexane has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific alkyl chain modifications.
Material Science: It is used in the preparation of polymers and other materials where specific alkyl halide functionalities are needed.
作用机制
The mechanism of action for 1-chloro-3-methylhexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the substitution of the chlorine atom with other functional groups .
相似化合物的比较
1-Chloro-3-methylhexane can be compared to other similar compounds, such as:
1-Bromo-3-methylhexane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
1-Chloro-2-methylhexane: The position of the methyl group changes the compound’s reactivity and physical properties.
3-Chloro-3-methylhexane: The chlorine atom is on the third carbon, leading to different reactivity patterns, especially in elimination reactions.
属性
CAS 编号 |
101257-63-0 |
|---|---|
分子式 |
C7H15Cl |
分子量 |
134.65 g/mol |
IUPAC 名称 |
1-chloro-3-methylhexane |
InChI |
InChI=1S/C7H15Cl/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3 |
InChI 键 |
FHDSQIUCCGFXNL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13203846.png)
![1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
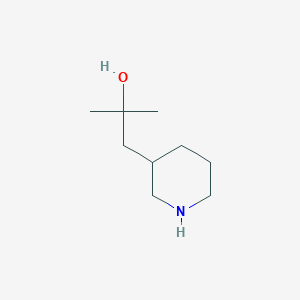
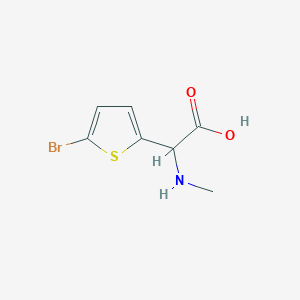
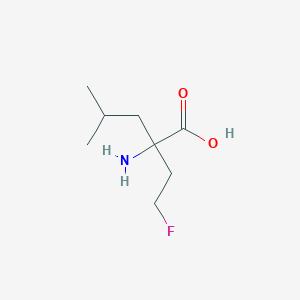
![Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203884.png)
![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)

![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)
